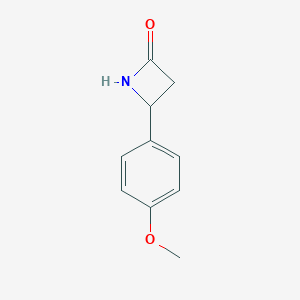

![molecular formula C16H19NO3 B172023 N-Cbz-9-氮杂螺[3.3.1]壬烷-3-酮 CAS No. 146747-65-1](/img/structure/B172023.png)

N-Cbz-9-氮杂螺[3.3.1]壬烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

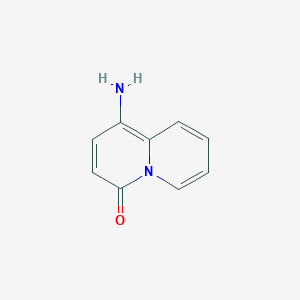

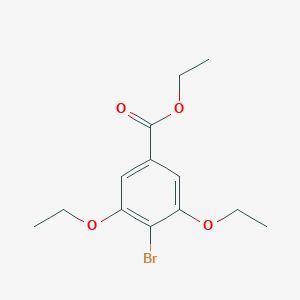

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular formula C16H19NO3 . It is related to 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), which belongs to a sterically unhindered and stable class of nitroxyl radicals .

Synthesis Analysis

The synthesis of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one involves several steps. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3a-yl phenylcarbamate analogs was prepared and their affinities for sigma (r1 and r2) receptors were measured in vitro . Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .Molecular Structure Analysis

The molecular structure of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one can be represented by the InChI code: 1S/C16H19NO3/c18-15-9-13-7-4-8-14 (10-15)17 (13)16 (19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 .Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a related compound, efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that N-Cbz-9-azabicyclo[3.3.1]nonan-3-one may also participate in similar reactions.Physical And Chemical Properties Analysis

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one has a molecular weight of 273.33 . It is a colorless to yellow liquid, or white to yellow solid . The melting point of a related compound, 9-Azabicyclo[3.3.1]nonan-3-one, 9-(phenylmethyl)-, is 72-75℃ .科学研究应用

Chemical Synthesis

“N-Cbz-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound with the molecular formula C16H19NO3 . It’s used in various chemical synthesis processes due to its unique structure .

Pharmaceutical Research

This compound has been used in the synthesis of new N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands . These ligands have potential applications in the development of PET imaging and chemosensitization agents .

Material Science

In the field of material science, “N-Cbz-9-azabicyclo[3.3.1]nonan-3-one” could potentially be used in the development of new materials due to its unique chemical structure .

Catalysis

A related compound, 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), has been employed for the aerobic oxidation of alcohols . It’s possible that “N-Cbz-9-azabicyclo[3.3.1]nonan-3-one” could also find use in similar catalytic applications.

Bioorganic Chemistry

“N-Cbz-9-azabicyclo[3.3.1]nonan-3-one” could potentially be used in bioorganic chemistry, particularly in the study of biological systems and processes .

Analytical Chemistry

Given its unique structure, “N-Cbz-9-azabicyclo[3.3.1]nonan-3-one” could potentially be used as a standard or reference compound in analytical chemistry .

安全和危害

作用机制

Mode of Action

N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The compound, along with other catalysts, forms a catalytic system that enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones .

Biochemical Pathways

The biochemical pathways affected by N-Cbz-9-azabicyclo[3.3.1]nonan-3-one involve the oxidation of alcohols to their corresponding carbonyl compounds . This process is part of the broader alcohol oxidation pathway, which plays a crucial role in various biological and chemical processes. The downstream effects of this pathway can vary widely depending on the specific alcohol and carbonyl compounds involved.

Result of Action

The primary result of the action of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is the efficient conversion of alcohols to their corresponding carbonyl compounds . This transformation has significant implications in both biological and chemical contexts, as it forms the basis for a variety of synthetic and metabolic processes.

Action Environment

The action of N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is influenced by various environmental factors. For instance, the compound’s ability to catalyze the oxidation of alcohols is performed at room temperature with ambient air as the oxidant .

属性

IUPAC Name |

benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECCPMURUGQWAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571002 |

Source

|

| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146747-65-1 |

Source

|

| Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

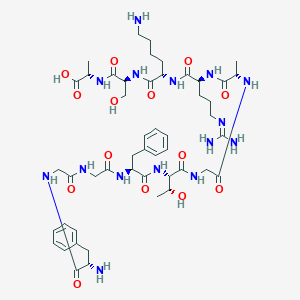

![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)

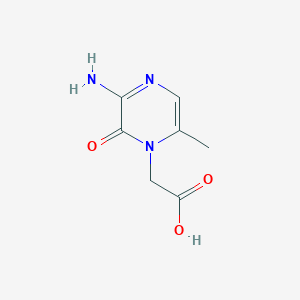

![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)